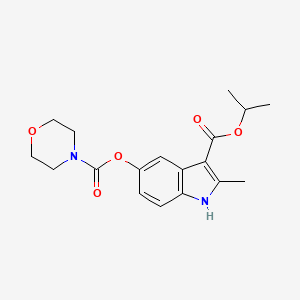
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide, also known as PCP-1, is a synthetic organic compound of the piperidine class. It is an analogue of piperidine, an aromatic heterocyclic compound with a five-membered ring containing four carbon atoms and one nitrogen atom. PCP-1 has been of interest to researchers due to its potential applications in the fields of medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is not fully understood. It is believed to interact with the central nervous system, leading to changes in the release of neurotransmitters such as dopamine and serotonin. It is also thought to act on the opioid system, leading to analgesic and sedative effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide are not fully understood. It has been shown to have antinociceptive effects in animal models, and it has been suggested that it may have potential applications in the treatment of pain. It has also been shown to have antidepressant-like effects in animal models, suggesting a potential use in the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide in laboratory experiments include its low cost, availability, and ease of synthesis. Its low toxicity and lack of side effects make it a safe and effective compound for use in laboratory experiments. The main limitation of using N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide in laboratory experiments is its lack of selectivity. It has been reported to interact with a variety of different receptors, making it difficult to study the effects of a single receptor.
Orientations Futures
For research include the development of novel derivatives of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide with improved selectivity and potency, as well as the investigation of its potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide and its effects on the central nervous system. Finally, further studies are needed to determine the safety and efficacy of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide in humans.
Méthodes De Synthèse
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can be synthesized by a variety of methods. The most commonly used method is the reaction of 2-chloro-4-(thiophen-2-yl)piperidine-1-carboxylic acid with 2-phenoxyethanol in the presence of a base such as potassium carbonate. This reaction produces N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide as the main product, along with other byproducts.
Applications De Recherche Scientifique
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and drug discovery. It has been used as a model compound for studying the structure-activity relationships of piperidine derivatives. It has also been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
N-(2-phenoxyethyl)-4-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-18(19-10-13-22-16-5-2-1-3-6-16)20-11-8-15(9-12-20)17-7-4-14-23-17/h1-7,14-15H,8-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYNFUSWRAOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea](/img/structure/B6503181.png)



![3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6503209.png)
![N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6503217.png)




![5-cyclopropyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6503272.png)
![N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503301.png)
![1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503302.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503308.png)